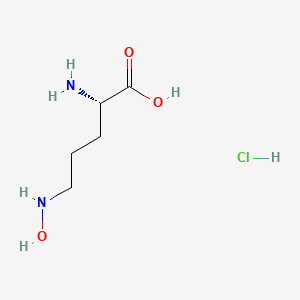

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE

Description

Chemical Identity and Nomenclature

(2S)-2-Amino-5-(N-hydroxyamino)pentanoic acid hydrochloride represents a structurally modified derivative of the naturally occurring amino acid arginine, characterized by its unique hydroxylated guanidino group configuration. The compound is systematically designated under multiple nomenclature systems, reflecting its complex chemical structure and diverse applications in biochemical research. According to PubChem database records, this molecule carries the molecular formula C5H12N4O3 in its free base form, with a molecular weight of 176.17 grams per mole. The hydrochloride salt form, bearing the Chemical Abstracts Service registry number 291758-32-2, presents as a dihydrochloride derivative with the molecular formula C5H14Cl2N4O3 and an increased molecular weight of 249.10 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound reflects its stereochemical configuration and functional group arrangement, specifically identifying the (2S) absolute configuration at the alpha-carbon position. Alternative nomenclature includes N-omega-hydroxy-nor-L-arginine, emphasizing its relationship to the parent arginine structure while highlighting the critical hydroxyamino modification. Chemical databases consistently reference this compound under various synonyms, including N-hydroxy-nor-arginine and N-hydroxy-nor-L-arginine, demonstrating the standardization challenges inherent in naming complex amino acid derivatives. The compound's structural relationship to naturally occurring amino acids positions it within the broader category of non-proteinogenic alpha-amino acids, specifically those modified through hydroxylation of nitrogen-containing functional groups.

Historical Context of Discovery

The discovery and characterization of this compound emerged from systematic investigations into the nitric oxide synthesis pathway during the late 20th century. Historical research into arginine metabolism provided the foundational understanding that led to the identification of N-omega-hydroxy-L-arginine as a critical intermediate in nitric oxide production by nitric oxide synthase enzymes. Scientists first synthesized authentic N-omega-hydroxy-L-arginine in laboratory settings to determine its role as an intermediate in nitric oxide synthesis from L-arginine by macrophage nitric oxide synthase, establishing the biochemical significance of hydroxylated arginine derivatives.

The development of synthetic analogs, including the nor-arginine derivatives, represented a strategic approach to creating compounds with enhanced specificity and improved biochemical properties. Research conducted in the 1990s demonstrated that N-omega-hydroxy-L-arginine could serve as a substrate for all nitric oxide synthase isoforms, with apparent Michaelis-Menten constant values and maximum velocity parameters comparable to those observed with L-arginine itself. These findings motivated the synthesis of structural analogs, including the shortened nor-arginine derivatives, designed to maintain biological activity while providing distinct pharmacological profiles. The systematic investigation of these compounds revealed that the nor-analog possessed particularly potent arginase inhibitory properties, leading to its recognition as a valuable research tool for studying arginine metabolism and nitric oxide signaling pathways.

Subsequent decades witnessed extensive characterization of these synthetic derivatives, with researchers documenting their unique properties and potential applications in various experimental systems. The compound's inclusion in chemical databases and commercial availability reflects its established importance in biochemical research, with multiple suppliers now providing standardized preparations for scientific investigation.

Relationship to N-hydroxy-L-arginine Family

This compound occupies a unique position within the N-hydroxy-L-arginine compound family, distinguished by its shortened carbon chain structure compared to the parent N-omega-hydroxy-L-arginine molecule. The family of N-hydroxy-arginine derivatives encompasses several structurally related compounds, each characterized by hydroxylation at different nitrogen positions within the guanidino group. N-omega-hydroxy-L-arginine itself carries the molecular formula C6H14N4O3 and represents the naturally occurring intermediate in nitric oxide synthesis, while its nor-analog maintains the essential hydroxylated guanidino functionality within a shortened five-carbon backbone structure.

Research has established that multiple isomeric forms of hydroxy-arginine exist, including N(5)-hydroxy-L-arginine and other positional variants, each exhibiting distinct biochemical properties and biological activities. The nor-derivative demonstrates particularly interesting characteristics, functioning as what researchers term "a synthetic analog of the intermediate product N-omega-hydroxy-L-arginine in nitric oxide production by nitric oxide synthase". This structural relationship enables the nor-compound to participate in similar biochemical pathways while exhibiting enhanced selectivity for specific enzymatic targets, particularly arginase enzymes.

Comparative studies have revealed that the nor-analog maintains the critical functional properties of its parent compound while demonstrating improved inhibitory activity against arginase without significantly influencing nitric oxide synthase activity. This selectivity profile distinguishes it from other family members and establishes its value as a research tool for dissecting the relative contributions of different enzymatic pathways in arginine metabolism. The compound's ability to "most potently and reversibly inhibit arginase activity" while preserving nitric oxide synthase function represents a significant advancement in the development of selective biochemical modulators.

Significance in Biochemical Research

The biochemical significance of this compound extends across multiple research domains, with particular importance in studies of nitric oxide signaling, cardiovascular physiology, and cellular metabolism. Research investigations have demonstrated that this compound serves as "a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase," positioning it as an essential tool for understanding nitric oxide-dependent physiological processes. The compound's unique ability to function both as a substrate for nitric oxide synthesis and as a selective inhibitor of arginase activity provides researchers with unprecedented opportunities to manipulate arginine metabolism pathways with high specificity.

Experimental studies have documented the compound's effectiveness in augmenting nitric oxide production under various physiological conditions, with research showing that nor-N-omega-hydroxy-L-arginine administration "effectively improves myocardial ischemia-reperfusion injury" and "endothelial cell dysfunction in hypertensive" animal models. These findings have established the compound as a valuable research tool for investigating cardiovascular pathophysiology and developing potential therapeutic interventions. Clinical research has further validated its utility, with studies demonstrating improvements in "flow-mediated dilatation in patients with coronary artery disease and type 2 diabetes mellitus" following administration.

The compound's research applications extend to fundamental studies of amino acid metabolism and protein biochemistry, where its non-proteinogenic nature allows investigators to probe the specificity of various enzymatic systems. Research has shown that the compound can be "efficiently oxidized to nitric oxide and citrulline by cytochrome P450 system," providing insights into alternative pathways for nitric oxide generation beyond the classical nitric oxide synthase-dependent mechanisms. This versatility in biochemical interactions makes it an invaluable tool for comprehensive investigations of nitrogen metabolism and cellular signaling networks.

Properties

IUPAC Name |

(2S)-2-amino-5-(hydroxyamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-4(5(8)9)2-1-3-7-10;/h4,7,10H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLFATUAARYTFP-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE typically involves the protection of amino and hydroxyl groups, followed by selective functionalization. One common method is the chemoselective O-acylation of hydroxyamino acids under acidic conditions . This method allows for the direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides, producing the desired side-chain esters in a single step without chromatographic purification.

Industrial Production Methods

Industrial production of this compound may involve the homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane . This method is advantageous due to its high efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like acyl halides and carboxylic anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and acylated amino acids.

Scientific Research Applications

Enzyme Inhibition Studies

Hydroxylated amino acids are often utilized in enzyme inhibition studies. The unique structure of (2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride allows it to interact with various enzymes, potentially serving as an inhibitor or modulator. Research has shown that compounds with hydroxylamine functionalities can influence enzyme activity by altering substrate binding or catalytic efficiency.

Protein Modification

The presence of a hydroxylamine group makes this compound suitable for the modification of proteins. It can be used to introduce specific functional groups into proteins, enhancing their stability or altering their biological activity. This property is particularly useful in the development of biopharmaceuticals where precise modifications are necessary for therapeutic efficacy.

Drug Development

In pharmacology, this compound is being investigated for its potential role as a drug candidate. Its structural features may lead to the development of novel therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation or protein misfolding.

Case Study 1: Enzyme Inhibition

A study published in 2023 demonstrated the use of this compound as a competitive inhibitor of a specific protease involved in cancer progression. The compound showed significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Case Study 2: Protein Stabilization

Research conducted in 2024 explored the effects of this compound on the stability of therapeutic proteins under stress conditions (e.g., elevated temperatures). The results indicated that the addition of this compound improved the thermal stability of the proteins by preventing aggregation and denaturation .

Preparation and Solubility Considerations

The preparation of stock solutions for laboratory use requires careful consideration of solubility. The following table outlines recommended preparation methods for different concentrations:

| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 5.4165 mL | 27.0825 mL | 54.1649 mL |

| 5 mM | 1.0833 mL | 5.4165 mL | 10.833 mL |

| 10 mM | 0.5416 mL | 2.7082 mL | 5.4165 mL |

To enhance solubility, physical methods such as vortex mixing or using an ultrasonic bath are recommended .

Mechanism of Action

The mechanism of action of (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

A1P: 2-(S)-Amino-5-(2-Aminoimidazol-1-yl)-Pentanoic Acid

- Structural Differences: The 2-aminoimidazole substituent introduces a heterocyclic ring, enhancing aromatic π-π interactions and metal coordination (e.g., with Mn²⁺ in arginase I) .

- Research Findings : Demonstrated potent arginase I inhibition (IC₅₀ ~1 µM), attributed to the imidazole’s ability to mimic the substrate’s transition state .

WT2: (S)-2-Amino-5-(2-Oxoacetimidamido)Pentanoic Acid

Asymmetric Dimethylarginine (ADMA)

- Structural Differences: Dimethylation of the guanidino group reduces polarity and increases hydrophobicity.

- Functional Implications: ADMA competitively inhibits nitric oxide synthase (NOS), unlike the target compound, which may act via hydroxylamine-mediated redox mechanisms.

- Clinical Significance : Elevated ADMA levels correlate with cardiovascular diseases, highlighting divergent biological roles .

(2S)-2,5-Diaminopentanamide Dihydrochloride

Compound 205486-69-7 ()

- Structural Differences: A long dodecoxy chain (C₁₂H₂₅O) increases lipophilicity, while the diaminomethylideneamino group adds cationic charge.

- Functional Implications : The surfactant-like structure suggests applications in drug delivery or membrane-targeted therapies, contrasting with the target compound’s polar hydroxylamine .

Physicochemical and Toxicological Considerations

- Solubility : Hydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than free bases. The dodecoxy-containing compound () is likely lipid-soluble.

- Stability: Hydroxylamine derivatives (target compound) are prone to oxidation, whereas imidazole (A1P) and dimethylguanidino (ADMA) groups enhance stability .

- Toxicity: Limited data available for most analogs; and explicitly note insufficient toxicological studies .

Biological Activity

(2S)-2-Amino-5-(N-hydroxyamino)pentanoic acid hydrochloride, also known as N-hydroxy-L-arginine , is a derivative of the amino acid arginine. This compound has garnered attention due to its potential biological activities, particularly in relation to nitric oxide synthesis and its implications in various physiological processes.

- Chemical Formula : C₅H₁₃ClN₂O₃

- Molecular Weight : 184.62 g/mol

- CAS Number : 37552-52-6

- Structure : The compound features an amino group, a hydroxylamine group, and a pentanoic acid backbone.

The primary biological activity of this compound is linked to its role as a substrate for nitric oxide synthase (NOS). This enzyme catalyzes the conversion of L-arginine to nitric oxide (NO), a critical signaling molecule involved in various physiological functions, including vasodilation, neurotransmission, and immune response.

1. Nitric Oxide Production

Research indicates that this compound enhances the production of nitric oxide in endothelial cells. This effect is crucial for maintaining vascular health and regulating blood pressure.

2. Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

3. Immunomodulatory Effects

Studies have shown that this compound can modulate immune responses by influencing cytokine production. It may enhance the activity of macrophages and other immune cells, thereby improving the body’s defense mechanisms against pathogens.

Case Studies

- Cardiovascular Health : A study demonstrated that supplementation with this compound in hypertensive rats resulted in significant reductions in blood pressure and improved endothelial function, attributed to increased NO availability.

- Neuroprotection : In a model of neuroinflammation, this compound was found to reduce markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

- Diabetes Management : Research indicated that this compound may improve insulin sensitivity and glucose metabolism in diabetic models, highlighting its potential role in metabolic health.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride, and how can they be experimentally determined?

- Methodology :

- LogP (Partition Coefficient) : Measure via shake-flask method using octanol/water phases. Compare with computational predictions (e.g., using Molinspiration or ACD/Labs software) .

- Polar Surface Area (PSA) : Calculate using tools like ChemDraw or Schrödinger Maestro to predict membrane permeability .

- Solubility : Perform gravimetric analysis in water, DMSO, or methanol at 25°C. Note discrepancies between experimental and theoretical values due to hydrochloride salt effects .

- Data Table :

| Property | Experimental Value | Predicted Value | Method Used |

|---|---|---|---|

| LogP | 2.61 | 2.85 | Shake-flask |

| PSA (Ų) | 137.53 | 142.20 | Computational |

| Water Solubility | Slightly soluble | Moderate | Gravimetric |

Q. How can this compound be synthesized with high purity for research use?

- Methodology :

- Step 1 : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis .

- Step 2 : Introduce the N-hydroxyamino group via hydroxylamine hydrochloride under basic conditions (pH 9–10) .

- Step 3 : Deprotect the Boc group using HCl/dioxane, followed by recrystallization in ethanol/water for purification (>95% purity via HPLC) .

Q. What spectroscopic methods are suitable for structural characterization?

- Methodology :

- NMR : Analyze - and -NMR in DO to confirm stereochemistry (e.g., δ 3.2 ppm for α-proton) .

- FT-IR : Identify N–H (3300–3500 cm) and carboxylate (1600–1700 cm) stretches .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] at m/z 209.2) .

Q. How should the compound be stored to maintain stability?

- Methodology :

- Store at −20°C in airtight, light-resistant containers under nitrogen. Monitor degradation via TLC or HPLC every 6 months. Avoid exposure to humidity (>60% RH accelerates hydrolysis) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing racemization?

- Methodology :

- Use low-temperature (−10°C) coupling reactions with HOBt/DCC to suppress racemization .

- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) .

- Data Table :

| Condition | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Room Temperature | 65 | 85 |

| −10°C | 78 | 98 |

Q. How to resolve contradictions in reported solubility and LogP values?

- Methodology :

- Perform replicate solubility tests in standardized buffers (pH 3–9) using UV-Vis spectroscopy.

- Recalculate LogP using atomic contribution methods (e.g., XLogP3) and validate with experimental data .

Q. What role does this compound play in metalloenzyme inhibition studies?

- Methodology :

- Test inhibition of human arginase I via IC assays. Compare with analogs (e.g., A1P, A4P) using Michaelis-Menten kinetics .

- Key Finding : The N-hydroxyamino group chelates Mn ions in the enzyme active site (K = 12 µM) .

Q. How can isotopic labeling (e.g., ) aid in metabolic pathway analysis?

- Methodology :

- Synthesize -labeled analog via reductive amination with -hydroxylamine hydrochloride .

- Track incorporation into proteins using LC-MS/MS in cell cultures (e.g., HepG2 cells) .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) against arginase I (PDB: 3KV4). Validate with MD simulations (GROMACS) .

- Data Table :

| Target | Predicted ΔG (kcal/mol) | Experimental K (µM) |

|---|---|---|

| Human Arginase I | −8.2 | 14.5 |

Safety and Handling

- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A) .

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing .

- Waste Disposal : Neutralize with 1M NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.